Cas no 201341-01-7 (bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate)
201341-01-7 structure
Product Name:bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
Numero CAS:201341-01-7
MF:C21H34N5O10P
MW:547.495926380157
CID:1392078
PubChem ID:5480327
Update Time:2025-04-20
bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate Proprietà chimiche e fisiche
Nomi e identificatori
-
- bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
- [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[(2-methylpropan-2-yl)oxycarbonyloxymethoxy]phosphoryl]oxymethyl tert-butyl carbonate
- SCHEMBL15532798
- 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(1,1-dimethylethyl) ester, 5-oxide, (R)-
- 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, bis(1,1-dimethylethyl) ester, 5-oxide, (R)-
- [[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-(tert-butoxycarbonyloxymethoxy)phosphoryl]oxymethyl tert-butyl carbonate
- Bis(t-ButylOC)PMPA
- DTXSID10173956
- 201341-01-7
-
- Inchi: 1S/C21H34N5O10P/c1-14(8-26-10-25-15-16(22)23-9-24-17(15)26)32-13-37(29,33-11-30-18(27)35-20(2,3)4)34-12-31-19(28)36-21(5,6)7/h9-10,14H,8,11-13H2,1-7H3,(H2,22,23,24)/t14-/m1/s1
- Chiave InChI: XREGPBKJWCUQOH-CQSZACIVSA-N
- Sorrisi: P(CO[C@H](C)CN1C=NC2=C(N)N=CN=C12)(=O)(OCOC(=O)OC(C)(C)C)OCOC(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 547.20452
- Massa monoisotopica: 547.204329
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 37
- Conta legami ruotabili: 17
- Complessità: 768
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 185
- XLogP3: 2
Proprietà sperimentali
- Densità: 1.37
- Punto di ebollizione: 650.6°C at 760 mmHg
- Punto di infiammabilità: 347.3°C
- Indice di rifrazione: 1.558
- PSA: 185.44
- LogP: 4.39700
bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate Letteratura correlata
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
201341-01-7 (bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate) Prodotti correlati
- 201341-05-1(Tenofovir disoproxil)
- 1093279-76-5(Tenofovir Disoproxil Dimer)
- 202138-50-9(Tenofovir Disoproxil fumarate)
- 211364-69-1(Mono-POC Tenofovir)
- 1432630-26-6((S)-Tenofovir Disoproxil Fumarate)
- 1246812-16-7(Mono-POC Methyl Tenofovir (mixture of diastereomers))
- 1217542-13-6(nPOC-POC Tenofovir(Mixture of Diastereomers))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso